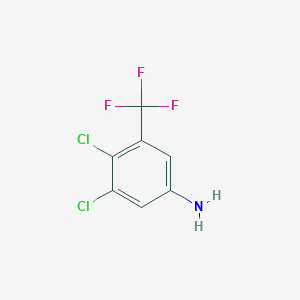
3,4-Dichloro-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to an aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)aniline typically involves the chlorination of trifluoromethyl-substituted benzene derivatives. One common method includes the reaction of p-chloro trifluoromethyl benzene with chlorine in the presence of iron and ferric chloride as catalysts. The reaction is carried out at elevated temperatures, around 85-105°C, to achieve the desired chlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl).
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-4-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
The combination of chlorine and trifluoromethyl groups provides distinct electronic and steric properties, making it valuable for specific synthetic and industrial processes .
Propiedades
Número CAS |
392-90-5 |
|---|---|
Fórmula molecular |
C7H4Cl2F3N |
Peso molecular |
230.01 g/mol |
Nombre IUPAC |
3,4-dichloro-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4Cl2F3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 |
Clave InChI |
OUSCVTBXVKWXMD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


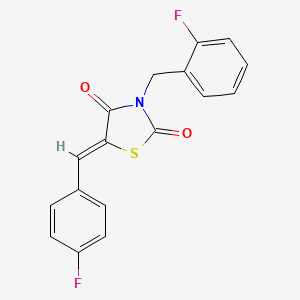
![Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate](/img/structure/B14140714.png)
![1-(2,4-dinitrophenyl)-2-[10-(4-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14140722.png)
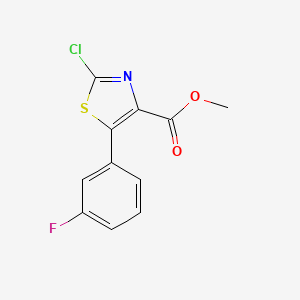
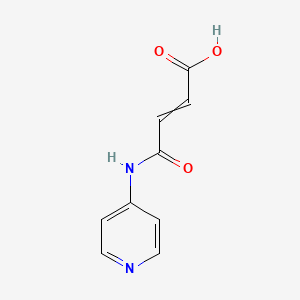
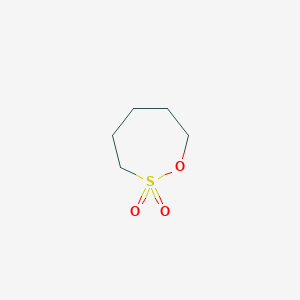
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
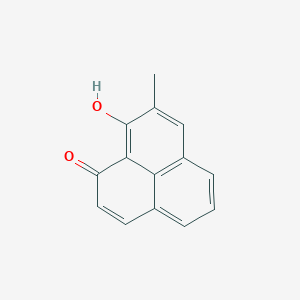

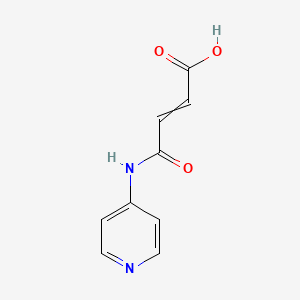
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)
